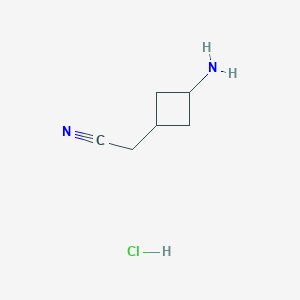

2-(3-Aminocyclobutyl)acetonitrile;hydrochloride

Description

2-(3-Aminocyclobutyl)acetonitrile hydrochloride is a cyclobutane-derived compound featuring a nitrile group and a protonated amine, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₁ClN₂ (mol. wt. 165.62) , though discrepancies exist in nomenclature and CAS numbers (e.g., 1314910-43-4 in ). It serves as a key intermediate in synthesizing pharmaceuticals like baricitinib, a Janus kinase inhibitor . The compound’s rigid cyclobutyl scaffold enhances binding specificity in drug-receptor interactions, making it valuable in medicinal chemistry.

Properties

IUPAC Name |

2-(3-aminocyclobutyl)acetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-2-1-5-3-6(8)4-5;/h5-6H,1,3-4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSPCXSHARVFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CC#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361634-69-5 | |

| Record name | 2-(3-aminocyclobutyl)acetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(3-Aminocyclobutyl)acetonitrile;hydrochloride typically involves the reaction of 3-aminocyclobutanecarboxylic acid with a suitable nitrile source under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

2-(3-Aminocyclobutyl)acetonitrile;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

2-(3-Aminocyclobutyl)acetonitrile;hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It is employed in the study of biological processes and pathways, particularly those involving amino acids and nitriles.

Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3-Aminocyclobutyl)acetonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and interact with various biological molecules, influencing their structure and function. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Table 1: Key Parameters of Cyclobutyl Derivatives with Amine and Acid/Amide/Nitrile Groups

Key Observations :

- Steric and Electronic Effects: The nitrile group in 2-(3-aminocyclobutyl)acetonitrile HCl offers electron-withdrawing properties, enhancing stability compared to ester or amide derivatives.

- Bioavailability: Ester derivatives (e.g., ethyl 2-(3-aminocyclobutyl)acetate HCl) improve lipophilicity for membrane permeability , whereas carboxylic acid derivatives (e.g., 2-(3-aminocyclobutyl)acetic acid HCl) are more polar, suited for aqueous formulations .

- Pharmacological Relevance : Cyclobutyl amines are prioritized in virtual screening for antiparasitic agents (e.g., Leishmaniasis) due to their conformational rigidity and hydrogen-bonding capabilities .

Research Findings and Challenges

- Leishmaniasis Drug Development : Cyclobutyl amines (e.g., ZINC87440467) show higher binding affinity to L. mexicana proteins than linear-chain amines, attributed to reduced conformational entropy .

- Stability Issues: Hydrochloride salts of cyclobutyl derivatives are hygroscopic (e.g., aminoacetonitrile HCl in CRC Handbook ), requiring stringent storage conditions.

- Regulatory Hurdles : Discrepancies in CAS numbers (e.g., 1314910-43-4 vs. EN300-393334 ) complicate regulatory compliance.

Biological Activity

2-(3-Aminocyclobutyl)acetonitrile;hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cyclobutane ring and an amino group, making it a valuable intermediate in the synthesis of various pharmaceutical agents. Its molecular formula is CHClN, with a molecular weight of approximately 137.61 g/mol. This article delves into the biological activity of this compound, exploring its mechanisms of action, research applications, and relevant case studies.

The compound exhibits several chemical properties that contribute to its biological activity:

- Oxidation : The amino group can be oxidized to form corresponding oxides.

- Reduction : The nitrile group can be reduced to form primary amines.

- Substitution : The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

- Oxidation Agents : Hydrogen peroxide, potassium permanganate.

- Reducing Agents : Lithium aluminum hydride, sodium borohydride.

- Substitution Reagents : Alkyl halides, acyl chlorides.

The mechanism of action for this compound involves its interaction with specific molecular targets, influencing various biochemical pathways. Key aspects include:

- Molecular Targets : The compound may interact with enzymes, receptors, and proteins, modulating their activity.

- Biochemical Pathways : It is involved in amino acid metabolism, neurotransmitter synthesis, and signal transduction processes.

Biological Activities

Research indicates that this compound exhibits several biological activities relevant to pharmacological research:

- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation. For instance, studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways .

- Neurotransmitter Modulation : It may influence neurotransmitter systems, which could have implications for treating neurological disorders.

- Enzyme Interaction : The compound has been investigated for its role in modulating enzyme activities related to various metabolic pathways.

Research Applications

This compound finds applications across multiple fields:

- Medicinal Chemistry : Used as a building block in synthesizing more complex molecules with therapeutic potential.

- Biochemical Research : Explored for its interactions with biomolecules and potential roles in cellular signaling processes.

- Pharmacology : Investigated for its therapeutic effects and as a precursor in drug development.

Case Studies and Findings

Several studies have highlighted the biological activity of this compound:

- A study published in the Journal of Medicinal Chemistry reported that compounds similar to 2-(3-Aminocyclobutyl)acetonitrile showed significant induction of apoptosis in breast cancer cell lines through caspase activation .

- Another research effort demonstrated that the compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease management.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.